molecular formula C11H12O3 B14570462 5-Methoxy-2-(prop-2-en-1-yl)benzoic acid CAS No. 61436-79-1

5-Methoxy-2-(prop-2-en-1-yl)benzoic acid

Cat. No.: B14570462
CAS No.: 61436-79-1
M. Wt: 192.21 g/mol
InChI Key: FVZGJYFKDFBFGS-UHFFFAOYSA-N
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Description

5-Methoxy-2-(prop-2-en-1-yl)benzoic acid is an organic compound with a unique structure that includes a methoxy group and a prop-2-en-1-yl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(prop-2-en-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 5-methoxybenzoic acid with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(prop-2-en-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The prop-2-en-1-yl group can be reduced to a propyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of 5-methoxy-2-(propyl)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-2-(prop-2-en-1-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(prop-2-en-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxy and prop-2-en-1-yl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-(prop-2-en-1-yl)benzoic acid is unique due to the presence of both a methoxy group and a prop-2-en-1-yl group, which confer distinct chemical and biological properties

Properties

CAS No.

61436-79-1

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

5-methoxy-2-prop-2-enylbenzoic acid

InChI

InChI=1S/C11H12O3/c1-3-4-8-5-6-9(14-2)7-10(8)11(12)13/h3,5-7H,1,4H2,2H3,(H,12,13)

InChI Key

FVZGJYFKDFBFGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC=C)C(=O)O

Origin of Product

United States

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